6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-{[(3-Nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 4. The triazolo[4,3-b]pyridazine scaffold is known for its pharmacological versatility, with modifications at these positions significantly influencing biological activity . Position 6 is substituted with a [(3-nitrophenyl)methyl]sulfanyl group, introducing a strong electron-withdrawing nitro moiety that may enhance binding affinity to enzymatic targets .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c22-21(23)12-4-1-3-11(9-12)10-25-15-7-6-14-17-18-16(20(14)19-15)13-5-2-8-24-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPDGQJDSNULMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the thiophene and nitrophenyl groups via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of heterocyclic compound synthesis apply. These include large-scale batch reactions, continuous flow processes, and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The thiophene and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-{[(3-nitrophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The triazolo[4,3-b]pyridazine core is common among analogs, but substituent variations dictate functional differences. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound may enhance receptor binding compared to electron-donating groups (e.g., methoxy in ). Chloro substituents (e.g., in ) balance moderate withdrawal and lipophilicity.
- Thiophene vs.
- Sulfanyl Linkers: The [(3-nitrophenyl)methyl]sulfanyl group introduces steric bulk and polarity, contrasting with simpler alkyl/aryl sulfanyl groups in analogs .
Pharmacological Activity Comparisons
- Antimicrobial Activity: Compounds like 3-(4-chlorobenzyl)sulfanyl-6-(thiophen-2-yl) () show mild-to-potent antibacterial effects, suggesting the target’s nitro group could enhance potency via increased electrophilicity .
- Enzyme Inhibition: Triazolo[4,3-b]pyridazine-based PDE4 inhibitors (e.g., compound 18 in ) highlight the scaffold’s adaptability. The target’s substituents may favor interactions with PDE4 or similar enzymes.
Q & A
Basic: What are the optimized synthetic routes for this compound, and what reaction conditions are critical for high yields?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as thioether-linked intermediates. Key steps include:
- Cyclocondensation : Reacting 3-nitrophenylmethyl mercaptan with a triazole-carboxylic acid hydrazide derivative in the presence of a dehydrating agent (e.g., phosphorus oxychloride) under reflux conditions .
- Thiophene Incorporation : Introducing the thiophen-2-yl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert atmospheres .
Critical Conditions : - Temperature control (80–120°C) to prevent side reactions.
- Solvent selection (e.g., DMF or THF) to stabilize intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify aromatic protons, thiophene, and sulfanyl linkages. For example, thiophen-2-yl protons appear as distinct doublets at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 410.05 for C17H12N5O2S2) .
- X-ray Crystallography : Resolves crystal packing and confirms the triazolopyridazine core geometry (if single crystals are obtainable) .
Advanced: How can reaction mechanisms for sulfanyl oxidation or reduction be systematically studied?
Methodological Answer:
- Oxidation Pathways : Use H2O2 or KMnO4 to convert the sulfanyl group to sulfoxide/sulfone. Monitor via TLC and characterize sulfone formation (IR: S=O stretch at 1050–1150 cm⁻¹) .
- Reduction Studies : Employ NaBH4/LiAlH4 to reduce nitro groups to amines. Track intermediates using HPLC-MS and compare reduction kinetics under acidic vs. neutral conditions .
Analytical Tools : - Time-resolved UV-Vis spectroscopy to monitor reaction progress.
- Computational modeling (DFT) to predict transition states and activation energies .
Advanced: How do substituents (e.g., nitro, thiophenyl) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy).
- Test in enzyme inhibition assays (IC50) and correlate with computational docking (AutoDock Vina) .
Advanced: How can discrepancies between computational and experimental pharmacokinetic data be resolved?
Methodological Answer:
- SwissADME Predictions : Compare computed parameters (e.g., logP, topological polar surface area) with experimental HPLC logD7.4 values .
- Cross-Validation :
Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to improve solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .
- Co-Solvent Systems : Use Cremophor EL/ethanol (1:1) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters at the nitro group for hydrolytic activation .
Advanced: How to evaluate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Leaving Group Screening : Replace the nitro group with halides (Cl, Br) and test substitution with amines/thiols under basic conditions (K2CO3, DMF, 60°C) .
- Kinetic Analysis : Use 19F NMR (if fluorinated analogs are synthesized) to track reaction rates and intermediate stability .
Advanced: What in vitro models are appropriate for assessing anticancer or antimicrobial efficacy?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
